
6-fluoro-2,3-dihydro-1H-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2,3-dihydro-1H-inden-4-ol, also known as FDIO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FDIO is a highly reactive molecule that can be used in a variety of experiments, including those related to chemical synthesis, biochemistry, and pharmacology. In
Mecanismo De Acción
6-fluoro-2,3-dihydro-1H-inden-4-ol acts as a ROS sensor by undergoing a fluorine substitution reaction with ROS, resulting in the formation of a highly fluorescent compound. This reaction is specific to ROS and does not occur with other reactive species, such as reactive nitrogen species (RNS). The fluorescence of 6-fluoro-2,3-dihydro-1H-inden-4-ol can be measured using a variety of techniques, including fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and apoptosis in cancer cells. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-fluoro-2,3-dihydro-1H-inden-4-ol in lab experiments is its high sensitivity and specificity for ROS detection. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol is easy to synthesize and can be used in a variety of experimental systems, including cell cultures and animal models. However, one limitation of using 6-fluoro-2,3-dihydro-1H-inden-4-ol is its potential toxicity, which can vary depending on the experimental conditions and the concentration used.
Direcciones Futuras
There are several future directions for research related to 6-fluoro-2,3-dihydro-1H-inden-4-ol, including its use as a diagnostic tool for diseases related to oxidative stress, such as cardiovascular disease and diabetes. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol could be used as a therapeutic agent for cancer and neurodegenerative diseases, either alone or in combination with other drugs. Finally, further studies are needed to determine the optimal experimental conditions for using 6-fluoro-2,3-dihydro-1H-inden-4-ol in various experimental systems, as well as to investigate its potential side effects and toxicity.
Métodos De Síntesis
6-fluoro-2,3-dihydro-1H-inden-4-ol can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts acylation, and the Pd-catalyzed Suzuki-Miyaura coupling reaction. The most common method involves the reaction of 2,3-dihydro-1H-inden-4-ol with fluorine gas in the presence of a catalyst, such as iron(III) fluoride. This reaction yields 6-fluoro-2,3-dihydro-1H-inden-4-ol as a white crystalline solid with a melting point of 92-94°C.
Aplicaciones Científicas De Investigación
6-fluoro-2,3-dihydro-1H-inden-4-ol has a wide range of applications in scientific research, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) and as a precursor for the synthesis of other compounds. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been used in studies related to oxidative stress, neurodegenerative diseases, and cancer.
Propiedades
Número CAS |
161178-27-4 |
|---|---|
Fórmula molecular |
C9H9FO |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
6-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9FO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2 |
Clave InChI |
JUZRQHDTSQCKEP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=CC(=C2)F)O |
SMILES canónico |
C1CC2=C(C1)C(=CC(=C2)F)O |
Sinónimos |
1H-Inden-4-ol,6-fluoro-2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



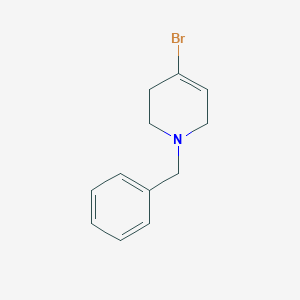
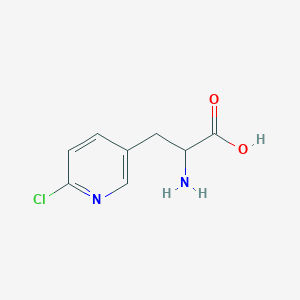



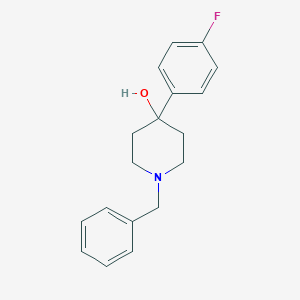
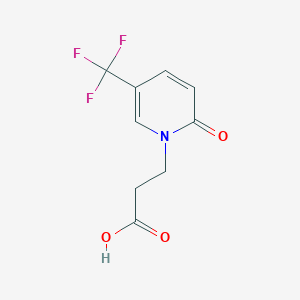
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
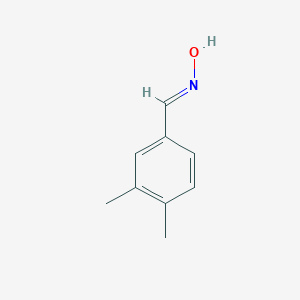
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
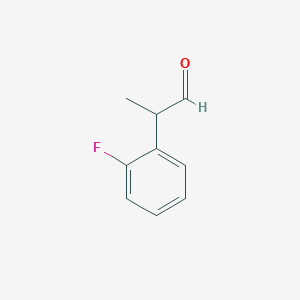
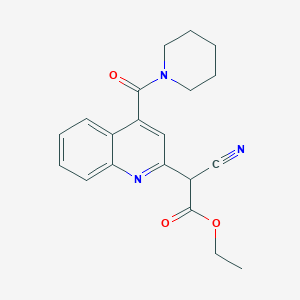
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)